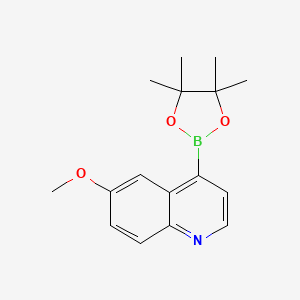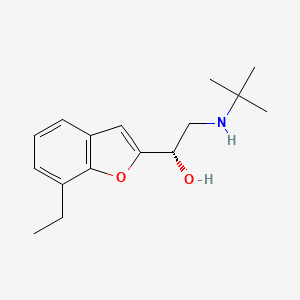
(S)-Bufuralol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Bufuralol is a chiral compound that belongs to the class of beta-adrenergic receptor antagonists. It is primarily used in scientific research to study the pharmacological effects of beta-blockers. The compound is known for its ability to selectively block beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bufuralol typically involves the resolution of racemic Bufuralol using chiral agents or asymmetric synthesis methods. One common approach is the use of chiral chromatography to separate the enantiomers. Another method involves the use of chiral catalysts to induce asymmetry during the synthesis process.
Industrial Production Methods
Industrial production of this compound often employs large-scale chiral resolution techniques. These methods include the use of chiral stationary phases in high-performance liquid chromatography (HPLC) or the use of chiral auxiliaries in chemical synthesis. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Bufuralol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Bufuralol is widely used in scientific research for its beta-blocking properties. Some of its applications include:
Chemistry: Studying the stereochemistry and chiral resolution of beta-blockers.
Biology: Investigating the physiological effects of beta-adrenergic receptor antagonists on cellular functions.
Medicine: Researching potential therapeutic uses in cardiovascular diseases and hypertension.
Industry: Developing new beta-blocking agents and improving existing formulations.
Mechanism of Action
(S)-Bufuralol exerts its effects by selectively binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure. The compound primarily targets the beta-1 adrenergic receptors in the heart, reducing cardiac output and oxygen demand.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective beta-blocker used for treating hypertension and anxiety.
Atenolol: A selective beta-1 blocker used for managing cardiovascular conditions.
Metoprolol: Another selective beta-1 blocker with similar applications.
Uniqueness
(S)-Bufuralol is unique due to its chiral nature, which allows for the study of enantiomer-specific pharmacological effects. Unlike non-selective beta-blockers like Propranolol, this compound provides more targeted action on beta-1 receptors, making it a valuable tool in research focused on cardiovascular pharmacology.
Properties
CAS No. |
64100-62-5 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
(1S)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol |
InChI |
InChI=1S/C16H23NO2/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4/h6-9,13,17-18H,5,10H2,1-4H3/t13-/m0/s1 |
InChI Key |
SSEBTPPFLLCUMN-ZDUSSCGKSA-N |
Isomeric SMILES |
CCC1=CC=CC2=C1OC(=C2)[C@H](CNC(C)(C)C)O |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine dihydrochloride](/img/structure/B13413558.png)
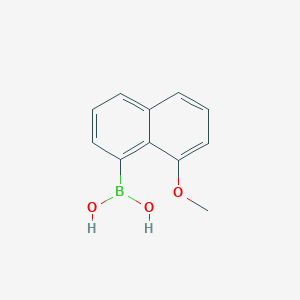
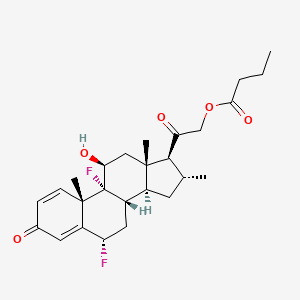


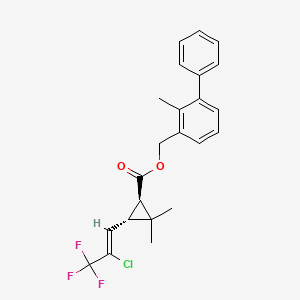

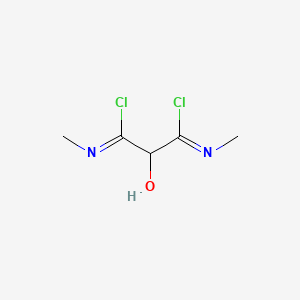
![(Z)-4-[[7-(Dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]amino]-4-oxo-2-butenoic Acid](/img/structure/B13413629.png)
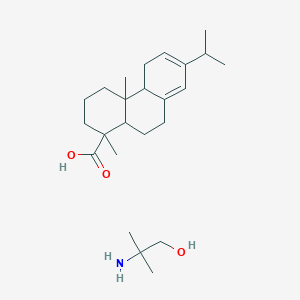
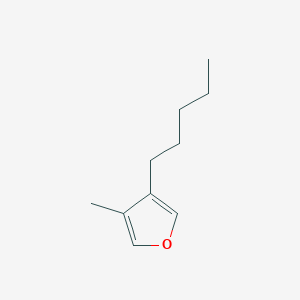
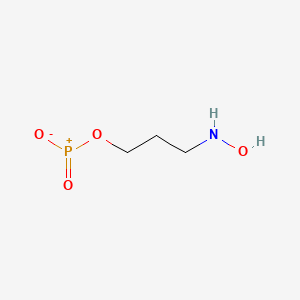
![6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole](/img/structure/B13413638.png)
